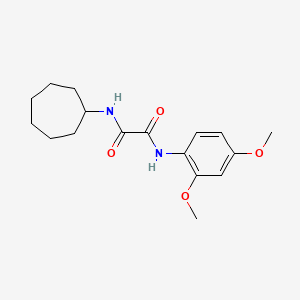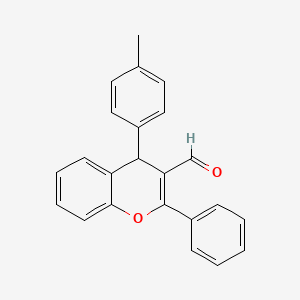
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CR-845, is a synthetic non-opioid analgesic drug that is currently being researched for its potential use in pain management. This compound is a kappa opioid receptor agonist that has been shown to produce analgesic effects without the addictive properties of traditional opioid drugs.
Mecanismo De Acción
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a selective kappa opioid receptor agonist that binds to the kappa opioid receptor in the central nervous system. This results in the activation of the receptor and the subsequent production of analgesic effects. Unlike traditional opioid drugs, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide does not activate the mu opioid receptor, which is responsible for the side effects associated with opioid use.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs. It has also been shown to reduce the itch associated with various medical conditions. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has a short half-life, which reduces the risk of accumulation in the body and the subsequent side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which reduces the risk of off-target effects. It also has a short half-life, which allows for precise dosing and reduces the risk of accumulation in the body. However, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential limitations.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One potential area of research is the development of new formulations of the drug for different routes of administration, such as transdermal patches or nasal sprays. Another area of research is the potential use of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide in combination with other analgesic drugs to produce synergistic effects. Additionally, further research is needed to fully understand the pharmacological properties and potential limitations of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with cycloheptylmagnesium bromide, followed by the reaction with ethylenediamine. This results in the formation of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been studied extensively for its potential use in pain management. It has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use in the treatment of pruritus (itching) associated with various medical conditions, including chronic kidney disease, liver disease, and cancer.
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-14(15(11-13)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSADNYFCUPJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

